molecular formula C8H5Cl2F3O2 B14045623 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14045623
M. Wt: 261.02 g/mol
InChI Key: YFWQHFNFAUGSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of two chlorine atoms, three fluorine atoms, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Methoxylation: The addition of methoxy groups (-OCH3) can be carried out using methanol (CH3OH) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups (-OH).

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-fluoromethoxybenzene
  • 1,2-Dichloro-4-difluoromethoxybenzene
  • 1,2-Dichloro-3-fluoromethoxybenzene

Uniqueness

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and fluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(15-8(12)13)7(6(4)10)14-3-11/h1-2,8H,3H2

InChI Key

YFWQHFNFAUGSQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)OCF)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.